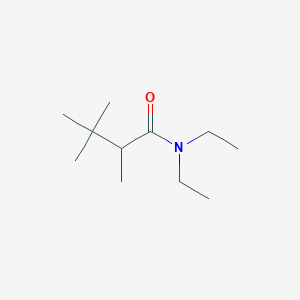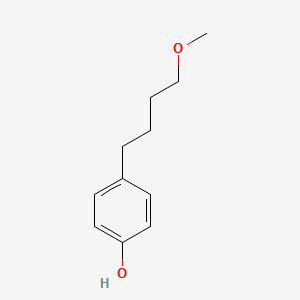
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride is an organic compound with a unique structure that includes a five-membered oxolane ring, a carbonyl group, and a chloride substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride typically involves the reaction of 2,2-dimethyl-5-oxooxolane-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. The reaction can be represented as follows:
2,2-Dimethyl-5-oxooxolane-3-carboxylic acid+SOCl2→2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethyl-5-oxooxolane-3-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Amides, esters, or thioesters.
Hydrolysis: 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid.
Reduction: 2,2-Dimethyl-5-hydroxyoxolane-3-carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-5-oxooxolane-3-carboxylic acid: The carboxylic acid analog of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride.
2,2-Dimethyl-5-hydroxyoxolane-3-carbonyl chloride: The reduced form of the compound.
2,2-Dimethyl-5-oxooxolane-3-methyl ester: An ester derivative.
Uniqueness
This compound is unique due to its combination of a five-membered oxolane ring and a carbonyl chloride group. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
98546-95-3 |
|---|---|
Molekularformel |
C7H9ClO3 |
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
2,2-dimethyl-5-oxooxolane-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c1-7(2)4(6(8)10)3-5(9)11-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
ICTBOSFZTBVVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC(=O)O1)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


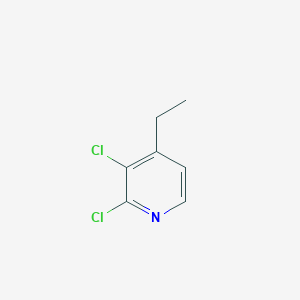
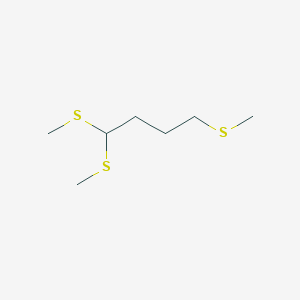
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)

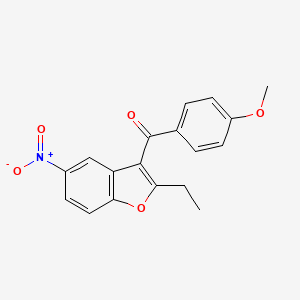
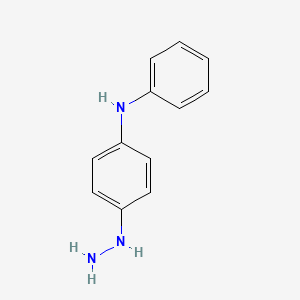
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

